2-(2-Chloro-6-methylpyridin-4-YL)ethanamine
Description
Properties
Molecular Formula |
C8H11ClN2 |
|---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
2-(2-chloro-6-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-4-7(2-3-10)5-8(9)11-6/h4-5H,2-3,10H2,1H3 |
InChI Key |
HDIGAJLCCIAPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)Cl)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine typically involves the reaction of 2-chloro-6-methylpyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, followed by purification steps to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, industrial production may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-methylpyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Ethylamine/Propanamine Side Chains
Compound A : 1-(2-Chloropyridin-4-yl)ethanamine
- CAS: Not specified
- Formula : C₇H₉ClN₂
- Weight : 156.61 g/mol
- Key Differences : Lacks the 6-methyl group on the pyridine ring, reducing steric hindrance and altering electronic properties. Likely exhibits lower lipophilicity compared to the target compound .
Compound B : 2-(4-Methyl-6-(pyridin-2-yl)pyrimidin-2-yl)ethanamine hydrochloride
Pyrimidine-Based Analogues
Compound C : (4-Chloro-6-phenylpyrimidin-2-YL)methanamine hydrochloride
Substituted Phenethylamine Derivatives
Compound D : 2-(2,5-Dimethoxy-4-methylphenyl)ethanamine (2C-D)
- CAS: Not specified
- Formula: C₁₁H₁₇NO₂
- Weight : 195.26 g/mol
- Key Differences : A phenethylamine derivative with methoxy substituents. While structurally distinct from the target compound, it shares the ethanamine backbone, highlighting the pharmacological importance of this moiety in psychoactive agents .
Data Table: Structural and Physicochemical Comparison
Research Findings and Functional Implications
Electronic and Steric Effects
Pharmacological Relevance
- The ethanamine side chain is a critical pharmacophore in both the target compound and Compound D (2C-D). However, the pyridine/pyrimidine cores in the former suggest applications in non-CNS drug development, whereas phenethylamines like 2C-D are primarily psychoactive .
Solubility and Salt Forms
- Hydrochloride salts (e.g., Compounds B and C) demonstrate superior solubility in polar solvents compared to the free base form of the target compound, which may limit its bioavailability in aqueous environments .
Biological Activity
2-(2-Chloro-6-methylpyridin-4-YL)ethanamine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyridine ring with a chloro and methyl substituent, which influences its reactivity and biological interactions. Its chemical formula is , and it has been studied for various pharmacological applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties by inhibiting cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their inhibition can lead to reduced tumor growth. For instance, CDK inhibitors have shown promise in various cancer models, suggesting that similar pyridine derivatives may also possess anticancer efficacy .
Antimicrobial Properties
Research has demonstrated that derivatives of pyridine compounds exhibit significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds indicate effective inhibition against Gram-positive and Gram-negative bacteria. For example, MIC values ranged from 4.69 to 156.47 µM against different bacterial species . This suggests that this compound may also demonstrate similar antimicrobial effects.
Neuroprotective Effects
There is emerging evidence that compounds with a similar structure can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition is relevant for neurodegenerative diseases like Alzheimer’s . The potential neuroprotective properties of this compound warrant further investigation.
Study on CDK Inhibition
A study explored the efficacy of CDK inhibitors derived from pyridine structures, highlighting their ability to induce apoptosis in cancer cells while minimizing toxicity. The findings suggest that the structural characteristics of these compounds play a significant role in their biological activity .
Antimicrobial Testing
In another study, various pyridine derivatives were tested against bacterial strains, showing promising results in terms of antimicrobial efficacy. The study highlighted the importance of substituent positions on the pyridine ring in enhancing biological activity .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for 2-(2-Chloro-6-methylpyridin-4-YL)ethanamine?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or coupling reactions. Key steps include:
- Step 1 : Formation of the pyridine core via condensation reactions under controlled pH (e.g., 6–7) and temperature (60–80°C).
- Step 2 : Introduction of the chloro and methyl substituents using halogenating agents (e.g., POCl₃) and alkylating reagents.
- Step 3 : Purification via column chromatography or recrystallization to isolate the amine product.
Analytical techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity .
Q. How can researchers confirm the purity and molecular structure of this compound?
- Methodological Answer :
- Purity Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95% recommended for pharmacological studies).
- Structural Confirmation :
- NMR : Look for characteristic peaks: δ ~2.5 ppm (methyl group), δ ~3.3 ppm (methylene adjacent to amine), and δ ~8.0 ppm (pyridine protons).
- FT-IR : Confirm amine N-H stretching (3300–3500 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect impurities (e.g., dehalogenated or over-alkylated derivatives).
- Optimization Strategies :
- Adjust reaction stoichiometry (e.g., limiting excess alkylating agents).
- Control temperature gradients to avoid thermal decomposition.
- Employ catalytic systems (e.g., Pd catalysts for coupling reactions) to improve selectivity .
Q. What experimental approaches resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, incubation times, and buffer pH).
- Impurity Profiling : Correlate biological activity with purity levels (e.g., inactive batches may contain unreacted precursors).
- Target Validation : Use surface plasmon resonance (SPR) or radioligand binding assays to confirm interactions with putative targets (e.g., GPCRs or enzymes) .
Q. How does the chloro-methyl substitution pattern influence the compound’s reactivity and pharmacological profile?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing chloro group increases electrophilicity at the pyridine ring, enhancing binding to nucleophilic biological targets (e.g., cysteine residues).
- Steric Effects : The methyl group may restrict rotational freedom, affecting conformational stability and receptor binding.
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 2-fluoro or 2-bromo derivatives) via docking studies and in vitro assays to map critical substituent interactions .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Error Analysis : Use bootstrapping or Monte Carlo simulations to estimate confidence intervals.
- Reproducibility : Validate results across ≥3 independent replicates to account for biological variability .
Q. How should researchers design experiments to assess metabolic stability in vitro?
- Methodological Answer :
- Liver Microsome Assays : Incubate the compound with NADPH-fortified microsomes (human/rat) at 37°C.
- Sampling Intervals : Collect aliquots at 0, 15, 30, and 60 minutes for LC-MS/MS analysis .
- Data Interpretation : Calculate half-life (t₁/₂) using first-order decay models and compare to reference compounds .
Handling Contradictory Evidence
Q. How can conflicting reports about the compound’s solubility be reconciled?
- Methodological Answer :
- Solvent Screening : Test solubility in buffered aqueous solutions (pH 1–10) and organic solvents (DMSO, ethanol).
- Dynamic Light Scattering (DLS) : Check for aggregation at high concentrations.
- Standardization : Report solubility as molarity (mM) under defined conditions (e.g., 25°C, 0.1 M PBS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
